molecular formula C6H5BF4N2 B1232989 Benzenediazonium tetrafluoroborate CAS No. 369-57-3

Benzenediazonium tetrafluoroborate

Cat. No. B1232989
CAS RN: 369-57-3
M. Wt: 191.92 g/mol
InChI Key: JNCLVGMBRSKDED-UHFFFAOYSA-N
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Patent
US04530982

Procedure details

In a 400 mL beaker containing 30 mL of concentrated hydrochloric acid and 30 mL of water was dissolved 9.2 g (0.1 mole) of aniline. The mixture was cooled to about 0° C. in an ice bath and then diazotized by the addition of a solution containing 7 g (0.1 mole) of sodium nitrite in 12 mL of water. After filtering, the solution was added slowly with stirring to 17 g (0.15 mole) of sodium fluoroborate (NaBF4) dissolved in 30 mL of water at room temperature (although lower temperatures can be used). After stirring another 5 minutes a white precipitate formed which was recovered by filtration, washed with 50 mL of cold water and 50 mL of diethyl ether and dried in vacuum. The yield of benzenediazonium tetrafluoroborate was about 75% of theory. The process (including a final thermal decomposition of the product, which is not employed in this Example), is commonly referred to as the Schiemann method. Kirk-Othmer, Encyclopedia of Chemical Technology, Second Edition, Vol. 9, page 568, Interscience (1966) describes this preparation and shows the equation including the decomposition as follows: ##STR2## A reference to this method is given in U.S. Pat. No. 3,950,444, column 1, lines 29-37, the disclosure of which is hereby incorporated by reference.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:9]([O-])=O.[Na+].[F:13][B-:14]([F:17])([F:16])[F:15].[Na+]>O>[F:13][B-:14]([F:17])([F:16])[F:15].[C:3]1([N+:2]#[N:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring another 5 minutes a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diazotized by the addition of a solution
FILTRATION
Type
FILTRATION
Details
After filtering
ADDITION
Type
ADDITION
Details
the solution was added slowly
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with 50 mL of cold water and 50 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
this preparation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.